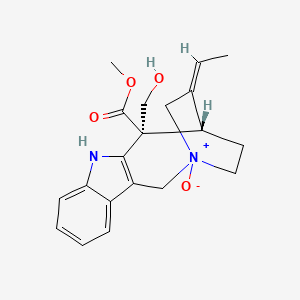

Vallesamine N-oxide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

126594-73-8 |

|---|---|

Fórmula molecular |

C20H24N2O4 |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

methyl 14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate |

InChI |

InChI=1S/C20H24N2O4/c1-3-13-10-22(25)9-8-16(13)20(12-23,19(24)26-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3 |

Clave InChI |

CWLUMLLPZBYHMO-UHFFFAOYSA-N |

SMILES canónico |

CC=C1C[N+]2(CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC)[O-] |

Apariencia |

Powder |

Origen del producto |

United States |

Foundational & Exploratory

Vallesamine N-oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vallesamine N-oxide is a naturally occurring monoterpenoid indole (B1671886) alkaloid of the vallesamine type. This document provides a detailed overview of its discovery, natural source, and physicochemical properties. While extensive research on its biological activities is still emerging, this guide furnishes available information on the broader class of vallesamine alkaloids. A comprehensive experimental protocol for the isolation of related alkaloids from its natural source is also presented, offering a foundational methodology for obtaining this compound for further research.

Discovery and Natural Source

This compound was identified as a known alkaloid isolated from the leaves of Alstonia scholaris , a large evergreen tree belonging to the Apocynaceae family.[1] This plant is widely distributed throughout the tropical and subtropical regions of Asia and is a rich source of various bioactive indole alkaloids. The isolation of 19,20-E-vallesamine N-oxide from Alstonia scholaris has been documented in phytochemical studies of the plant.[1]

While the initial discovery and characterization of this compound are part of the broader investigation into the alkaloidal constituents of Alstonia species, a specific seminal publication detailing its first isolation has been elusive in the surveyed literature. However, its presence as a natural product in Alstonia scholaris is well-established.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and general chemical information resources.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₄ | [2][3] |

| Molecular Weight | 356.4 g/mol | [3] |

| CAS Number | 126594-73-8 | [2][3] |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage | -20°C, desiccated | [2] |

Experimental Protocols

While a specific, detailed experimental protocol for the initial isolation of this compound is not available in the reviewed literature, a general methodology for the extraction and isolation of alkaloids from Alstonia scholaris can be adapted. The following protocol is based on established procedures for isolating vallesamine-type alkaloids from this plant source.[1]

3.1. General Alkaloid Extraction from Alstonia scholaris

-

Plant Material Collection and Preparation: Fresh leaves of Alstonia scholaris are collected and air-dried in the shade. The dried leaves are then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude methanolic extract is dissolved in 10% acetic acid and filtered. The acidic solution is then washed with diethyl ether to remove neutral compounds. The aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and subsequently extracted with chloroform.

-

Crude Alkaloid Fraction: The chloroform extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to afford the crude alkaloid mixture.

3.2. Chromatographic Separation

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.

-

Elution Gradient: The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent.

-

Isolation of this compound: Fractions containing the compound of interest, identified by comparison with a reference standard if available, are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

3.3. Structure Elucidation

The structure of the isolated this compound is confirmed by a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups, with a characteristic band for the N-O group vibration expected in the range of 928 cm⁻¹ to 971 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HMBC, HSQC) to establish the complete chemical structure and stereochemistry.

Biological Activity

Specific biological activity data for this compound is not extensively reported in the current scientific literature. However, the broader class of vallesamine alkaloids, isolated from various Alstonia species, has been shown to exhibit a range of biological activities. For instance, some vallesamine-type alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[5][6] Additionally, other alkaloids from Alstonia species have shown vasorelaxant properties.[5] Further research is required to determine the specific bioactivity profile of this compound.

Signaling Pathways and Experimental Workflows

As the specific biological targets and mechanisms of action for this compound have not yet been elucidated, diagrams for signaling pathways are not applicable at this time. However, a generalized workflow for the isolation of this natural product can be visualized.

References

- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 2. scilit.com [scilit.com]

- 3. This compound | CAS:126594-73-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. japsonline.com [japsonline.com]

Unveiling the Molecular Architecture of Vallesamine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structure elucidation of Vallesamine N-oxide, a naturally occurring indole (B1671886) alkaloid. This compound, and its parent compound vallesamine, belong to a class of bioactive molecules isolated from various species of the Alstonia genus, which are known for their diverse pharmacological activities. This document details the spectroscopic data, experimental protocols for isolation and characterization, and a plausible synthetic pathway, serving as a critical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data for this compound

The definitive structure of this compound was determined through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented here corresponds to 19,20-E-vallesamine N-oxide, isolated from the leaves of Alstonia scholaris[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the backbone of the structural assignment, revealing the connectivity and chemical environment of each atom in the molecule. The data compiled from the literature is presented in the tables below[1].

Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3α | 3.50 | m | |

| 3β | 3.45 | m | |

| 5α | 3.25 | m | |

| 5β | 3.10 | m | |

| 6α | 2.55 | m | |

| 6β | 2.20 | m | |

| 9 | 7.55 | d | 7.8 |

| 10 | 7.15 | t | 7.5 |

| 11 | 7.20 | t | 7.6 |

| 12 | 7.40 | d | 8.0 |

| 14 | 3.80 | s | |

| 15 | 4.60 | s | |

| 16 | - | - | |

| 17-OH | - | - | |

| 18 | 1.70 | d | 7.0 |

| 19 | 5.60 | q | 7.0 |

| 21α | 4.20 | d | 14.0 |

| 21β | 3.90 | d | 14.0 |

| OMe | 3.75 | s | |

| NH | 8.10 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)

| Position | δC (ppm) |

| 2 | 133.8 |

| 3 | 64.5 |

| 5 | 55.0 |

| 6 | 35.0 |

| 7 | 56.5 |

| 8 | 128.0 |

| 9 | 122.0 |

| 10 | 120.0 |

| 11 | 125.0 |

| 12 | 111.0 |

| 13 | 140.0 |

| 14 | 70.0 |

| 15 | 78.0 |

| 16 | 175.0 |

| 18 | 13.0 |

| 19 | 129.0 |

| 20 | 135.0 |

| 21 | 60.0 |

| OMe | 52.5 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule. For this compound, a protonated molecular ion is observed, confirming its molecular formula.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Formula |

| LC-HRMS | [M+H]⁺ | 357.1809 | C₂₀H₂₅N₂O₄ |

A characteristic fragmentation pattern for N-oxides is the neutral loss of an oxygen atom ([M+H]⁺ - 16). This deoxygenation is often observed in the mass spectrum and serves as a diagnostic marker for the N-oxide functionality.

Experimental Protocols

This section outlines the methodologies for the isolation, synthesis, and characterization of this compound.

Isolation from Alstonia scholaris

This compound can be isolated from the leaves of Alstonia scholaris. A general procedure for the extraction and isolation of alkaloids from this plant is as follows:

-

Extraction: Dried and powdered leaves of A. scholaris are subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. The resulting extract is then concentrated under reduced pressure.

-

Acid-Base Partitioning: The crude extract is dissolved in an aqueous acidic solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Synthesis of this compound

While a specific total synthesis of this compound has not been detailed in the literature, it can be readily prepared by the oxidation of its tertiary amine precursor, Vallesamine.

-

Starting Material: Vallesamine, isolated from natural sources or synthetically prepared.

-

Oxidation: Vallesamine is dissolved in a suitable solvent such as dichloromethane or methanol. An oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to quench excess oxidant, followed by a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude this compound is then purified by column chromatography.

Spectroscopic Characterization

The structure of the isolated or synthesized this compound is confirmed using a suite of spectroscopic techniques:

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

Mass Spectrometry: High-resolution mass spectra are acquired using techniques like ESI-TOF (Electrospray Ionization - Time of Flight) to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify characteristic functional groups. A notable feature for N-oxides is the N-O stretching vibration, typically observed in the range of 950-970 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum, usually recorded in methanol or ethanol, provides information about the chromophoric system within the molecule.

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and a plausible biosynthetic relationship.

References

Vallesamine N-Oxide Biosynthetic Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vallesamine and its N-oxide belong to the monoterpenoid indole (B1671886) alkaloid (MIA) family, a diverse group of plant secondary metabolites with significant pharmacological potential. While the biosynthesis of many complex MIAs has been extensively studied, the specific enzymatic pathway leading to Vallesamine N-oxide remains an area of active investigation. This technical guide synthesizes the current understanding and proposes a putative biosynthetic pathway based on established principles of alkaloid biosynthesis and related enzymatic reactions. The proposed pathway commences from the central MIA intermediate, stemmadenine (B1243487), and proceeds through a series of oxidative rearrangements and a final N-oxidation step. This document provides a detailed overview of the proposed enzymatic steps, methodologies for the characterization of the involved enzymes, and structured data for comparative analysis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from stemmadenine, a key branch-point intermediate in the biosynthesis of various Aspidosperma alkaloids.[1][2][3][4] The pathway is thought to involve an initial N-oxidation of stemmadenine, followed by a Polonovsky-type reaction to yield vallesamine, which is then subsequently N-oxidized to produce the final compound.[5]

Precursor Molecule: Stemmadenine

Stemmadenine is a crucial intermediate in the biosynthesis of numerous monoterpenoid indole alkaloids.[1][2][3][4] Its formation from strictosidine, the universal precursor of MIAs, has been well-documented and involves a series of enzymatic reactions.

Step 1: N-oxidation of Stemmadenine

The first committed step towards vallesamine is the proposed N-oxidation of stemmadenine to form stemmadenine N-oxide. This reaction is likely catalyzed by a flavin-dependent monooxygenase (FMO) or a cytochrome P450 monooxygenase (CYP450) , enzymes known to be involved in the N-oxidation of various alkaloids in plants.

-

Enzyme Class: Flavin-dependent monooxygenase or Cytochrome P450 monooxygenase.

-

Substrate: Stemmadenine

-

Product: Stemmadenine N-oxide

Step 2: Rearrangement to Vallesamine

Stemmadenine N-oxide is proposed to undergo a rearrangement analogous to a modified Polonovsky reaction to form vallesamine.[5] This key step involves the cleavage of the C-C bond between the indole nucleus and the piperidine (B6355638) ring, followed by the formation of a new bond to create the characteristic vallesamine scaffold. In planta, this complex transformation is likely catalyzed by a specific, yet to be identified, "Vallesamine Synthase," possibly belonging to the oxidoreductase or a related enzyme family capable of facilitating such skeletal rearrangements.

-

Enzyme (Putative): Vallesamine Synthase (likely an oxidoreductase)

-

Substrate: Stemmadenine N-oxide

-

Product: Vallesamine

Step 3: N-oxidation of Vallesamine

The final step is the N-oxidation of the vallesamine alkaloid to yield this compound. Similar to the initial step, this reaction is anticipated to be catalyzed by an FMO or a CYP450 .

-

Enzyme Class: Flavin-dependent monooxygenase or Cytochrome P450 monooxygenase.

-

Substrate: Vallesamine

-

Product: this compound

Data Presentation: Putative Enzyme Characteristics

As the specific enzymes for the this compound biosynthetic pathway have not been fully characterized, the following table presents hypothetical quantitative data based on known characteristics of similar enzymes in alkaloid biosynthesis. This data is intended to serve as a guideline for future experimental design.

| Enzyme (Putative) | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp. (°C) |

| Stemmadenine N-oxygenase | Stemmadenine | 50 - 200 | 0.1 - 5.0 | 7.5 - 8.5 | 25 - 35 |

| Vallesamine Synthase | Stemmadenine N-oxide | 20 - 150 | 0.05 - 2.0 | 7.0 - 8.0 | 25 - 35 |

| Vallesamine N-oxygenase | Vallesamine | 70 - 250 | 0.2 - 8.0 | 7.5 - 8.5 | 25 - 35 |

Experimental Protocols

This section outlines detailed methodologies for the key experiments required to identify and characterize the enzymes of the this compound biosynthetic pathway.

Enzyme Identification and Cloning

-

Methodology: A combination of transcriptomics and gene co-expression analysis in vallesamine-producing plants (e.g., Vallesia) can be employed to identify candidate genes.

-

RNA Sequencing: Extract total RNA from different tissues of the plant and perform high-throughput RNA sequencing.

-

De Novo Transcriptome Assembly: Assemble the transcriptome to generate a comprehensive set of expressed genes.

-

Gene Co-expression Network Analysis: Identify modules of co-expressed genes. Genes involved in the same metabolic pathway are often co-regulated and thus co-expressed.

-

Candidate Gene Selection: Prioritize candidate genes within these modules that are annotated as FMOs, CYP450s, or oxidoreductases.

-

Gene Cloning: Amplify the full-length cDNA of candidate genes using PCR and clone them into an appropriate expression vector.

-

Heterologous Expression and Protein Purification

-

Methodology: The cloned candidate genes can be heterologously expressed in a suitable host system for functional characterization.

-

Host Systems: Escherichia coli is a common host for soluble enzymes, while Saccharomyces cerevisiae (yeast) or insect cells are preferred for membrane-bound enzymes like CYP450s.

-

Expression: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Extraction: Lyse the cells and isolate the protein fraction (soluble or microsomal).

-

Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assays

-

Methodology: Purified recombinant enzymes are used to confirm their catalytic activity.

-

Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, the putative substrate (stemmadenine, stemmadenine N-oxide, or vallesamine), and necessary cofactors (NADPH for CYP450s, FAD and NADPH for FMOs).

-

Incubation: Incubate the reaction mixture at the optimal temperature and for a specific duration.

-

Reaction Quenching: Stop the reaction by adding a solvent like ethyl acetate (B1210297) or by heat inactivation.

-

Product Extraction: Extract the product from the reaction mixture.

-

Product Analysis: Analyze the reaction products using HPLC, LC-MS, and NMR to confirm the identity of the product.

-

Analytical Methods for Metabolite Detection

-

Methodology: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary method for the detection and quantification of pathway intermediates and the final product.

-

Sample Preparation: Extract metabolites from plant tissues or enzyme assay mixtures.

-

Chromatographic Separation: Use a C18 reverse-phase HPLC column with a gradient elution of acetonitrile (B52724) and water (both with 0.1% formic acid).

-

Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source in positive ion mode. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.

-

Structural Elucidation: For confirmation of novel intermediates, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential.

-

Visualizations

Diagram 1: Proposed this compound Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound from Stemmadenine.

Diagram 2: Experimental Workflow for Enzyme Characterization

Caption: Workflow for the identification and characterization of enzymes.

Diagram 3: Logical Relationship of Analytical Techniques

Caption: Interplay of analytical techniques for metabolite analysis.

Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at elucidating the specific enzymes and mechanisms involved. The methodologies outlined in this guide offer a comprehensive approach to identifying and characterizing these novel biocatalysts. A thorough understanding of this pathway will not only contribute to the fundamental knowledge of plant secondary metabolism but also open avenues for the biotechnological production of vallesamine and its derivatives for potential pharmaceutical applications.

References

- 1. Conserved early steps of stemmadenine biosynthesis | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 2. researchgate.net [researchgate.net]

- 3. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gene Co-expression Network Analysis to Mine Genes Involved in Plant Secondary Metabolite Biosynthesis and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Vallesamine N-oxide: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for Vallesamine N-oxide, an alkaloid of interest in phytochemical and pharmacological research. Due to the limited availability of specific experimental data in the public domain, this document synthesizes general principles of N-oxide spectroscopy with available information for this compound to offer a foundational resource.

Core Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following tables summarize the expected and known spectroscopic characteristics.

Table 1: Mass Spectrometry (MS) Data

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 356.42 g/mol | [2] |

| Expected [M+H]⁺ | 357.1758 | Calculated |

| Key Fragmentation | Comparison with the mass spectrum of the parent alkaloid, vallesamine, would be required to identify characteristic fragmentation patterns resulting from the N-oxide group. | [3] |

Note: Specific fragmentation data for this compound is not publicly available. Analysis via high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Table 2: Infrared (IR) Spectroscopy Data

| Spectral Region (cm⁻¹) | Expected Vibration | Source |

| 928 - 971 | N-O stretch | [3][4] |

| ~930 | Prominent N⁺-O⁻ vibration | [5][6] |

Note: A complete IR spectrum for this compound is not publicly available. The presence of a strong band in the 928-971 cm⁻¹ range is a key diagnostic feature for the N-oxide functionality.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shift (δ) Characteristics | Source |

| ¹H NMR | Downfield shift of protons on carbons adjacent to the N-oxide nitrogen (e.g., methyl, methylene, or methine groups) compared to the parent amine, vallesamine. | [5][6] |

| ¹³C NMR | Downfield shift of carbons adjacent to the N-oxide nitrogen compared to the parent amine, vallesamine. | [5][6] |

Note: Specific, quantitative ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not detailed in publicly accessible literature. Commercial suppliers confirm the availability of this data upon request.[7]

Experimental Protocols

Detailed experimental procedures are critical for the replication and validation of scientific findings. The following sections outline generalized, yet detailed, methodologies applicable to the spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of alkaloid N-oxides is through oxidation of the parent alkaloid.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Dissolution: Dissolve the parent alkaloid, vallesamine, in a suitable solvent.

-

Oxidation: Introduce an oxidizing agent. Potassium peroxymonosulfate (KPMS) is an effective oxidant for this transformation, typically used in a slight excess.[3][4] The reaction is generally rapid at room temperature.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Purification: Upon completion, the resulting this compound is purified from the reaction mixture using standard chromatographic techniques.

Mass Spectrometry Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for the identification and characterization of alkaloid N-oxides.

Caption: Analytical workflow for LC-MS/MS of this compound.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-ToF) instrument, coupled with a Liquid Chromatography system (LC-Q-ToF-MS) is recommended.[3][4]

-

Chromatography:

-

Column: A reverse-phase column, such as a Waters UPLC BEH C18 (50 × 2.1 mm, 1.7 µm), is often suitable.[8]

-

Mobile Phase: A gradient elution using water (A) and acetonitrile/methanol (B), both containing 0.1% formic acid and 5 mM ammonium (B1175870) acetate, can provide good separation.[8]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.[8]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used for alkaloids.

-

Detection: Data is acquired in full scan mode to identify the protonated molecular ion [M+H]⁺. Tandem MS (MS/MS) is then performed to obtain fragmentation patterns for structural confirmation.[3]

-

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed structural information.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving complex spin systems.

-

Sample Preparation:

-

Dissolve approximately 0.5-1.0 mg of this compound in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). This compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

-

Data Acquisition:

-

Acquire standard one-dimensional ¹H and ¹³C NMR spectra.

-

To aid in structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

-

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly involving this compound. Research into the biological activity of this compound is an area ripe for further investigation.

Caption: Investigational relationship of this compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound | CAS:126594-73-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Vallesamine Alkaloids from Alstonia Species: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vallesamine alkaloids, a distinct subgroup of monoterpenoid indole (B1671886) alkaloids found in various species of the genus Alstonia, have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on the biological activities of these alkaloids, with a focus on their cytotoxic, antiplasmodial, vasorelaxant, and antifungal properties. This document summarizes key quantitative data, details the experimental methodologies used to evaluate these activities, and presents visual representations of experimental workflows to facilitate a deeper understanding and further investigation into the therapeutic potential of these natural products.

Introduction

The genus Alstonia, belonging to the Apocynaceae family, is a rich source of structurally complex and biologically active indole alkaloids. Among these, the vallesamine-type alkaloids are characterized by a unique rearranged monoterpenoid skeleton. These compounds have been the subject of numerous phytochemical and pharmacological studies, revealing a spectrum of biological activities that position them as promising candidates for drug discovery and development. This guide aims to consolidate the existing scientific data on the biological activities of vallesamine alkaloids from Alstonia species, providing a valuable resource for researchers in natural product chemistry, pharmacology, and medicinal chemistry.

Quantitative Data on Biological Activities

The biological activities of vallesamine alkaloids and related compounds from Alstonia species have been quantified in various in vitro assays. The following tables summarize the available data for cytotoxicity, antiplasmodial, and antifungal activities, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Vallesamine and Related Alkaloids from Alstonia Species

| Alkaloid/Extract | Cell Line | Assay | IC₅₀ (µM) | Source Species | Reference |

| 15-Hydroxyangustilobine A | MCF-7 (Breast) | MTT | 15.5 - 72.9 | Alstonia boonei | [1] |

| 15-Hydroxyangustilobine A | RD-ES (Ewing Sarcoma) | MTT | 15.5 - 72.9 | Alstonia boonei | [1] |

| 15-Hydroxyangustilobine A | CADO-ES-1 (Ewing Sarcoma) | MTT | 15.5 - 72.9 | Alstonia boonei | [1] |

| 15-Hydroxyangustilobine A | REH (Leukemia) | MTT | 15.5 - 72.9 | Alstonia boonei | [1] |

| 15-Hydroxyangustilobine A | HL-60 (Leukemia) | MTT | 15.5 - 72.9 | Alstonia boonei | [1] |

| 15-Hydroxyangustilobine A | CCRF-CEM (Leukemia) | MTT | 15.5 - 72.9 | Alstonia boonei | [1] |

| 15-Hydroxyangustilobine A | Vero (Normal Kidney) | MTT | 15.5 - 72.9 | Alstonia boonei | [1] |

| 15-Hydroxyangustilobine A | MCF-7 (Breast) | Not Specified | 26 | Alstonia boonei | [2] |

| 15-Hydroxyangustilobine A | KB (Nasopharyngeal) | Not Specified | 14.8 | Alstonia spatulata | [3] |

| 15-Hydroxyangustilobine A | KB (Nasopharyngeal) | Not Specified | 80.3 | Alstonia rostrata / Alstonia pneumatophora | [3] |

Table 2: Antiplasmodial Activity of Vallesamine and Related Alkaloids from Alstonia Species

| Alkaloid | Plasmodium falciparum Strain(s) | Assay | IC₅₀ (µM) | Source Species | Reference |

| Vallesamine | K1 (Chloroquine-resistant) | Not Specified | > 10 | Alstonia macrophylla | |

| O-Acetylvallesamine | K1 (Chloroquine-resistant) | Not Specified | > 10 | Alstonia macrophylla |

Note: Data for antiplasmodial activity of vallesamine alkaloids is limited in the reviewed literature. Further studies are required to fully assess their potential in this area.

Table 3: Antifungal Activity of 6,7-seco-Vallesamine Alkaloids from Alstonia Species

| Alkaloid | Fungal Strain | Assay | MIC (µg/mL) | Source Species | Reference |

| Alstoscholarisine M | Trichophyton rubrum | Broth Microdilution | Not explicitly stated, but activity is comparable to griseofulvin | Alstonia scholaris | [4] |

Note: The precise Minimum Inhibitory Concentration (MIC) for Alstoscholarisine M was not provided in the abstract. The reference indicates its activity is comparable to the standard drug griseofulvin.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these studies.

Cytotoxicity Assay: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., vallesamine alkaloids) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using a dose-response curve.

In Vitro Antiplasmodial Assay against Plasmodium falciparum

This assay evaluates the ability of a compound to inhibit the growth of the malaria parasite Plasmodium falciparum in vitro.

Protocol:

-

Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., K1 or 3D7 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃, under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Drug Dilution: Prepare serial dilutions of the test compounds and a standard antimalarial drug (e.g., chloroquine) in the culture medium.

-

Assay Setup: In a 96-well plate, add 50 µL of the drug dilutions to wells in triplicate. Add 50 µL of the parasitized erythrocyte suspension (2% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 48-72 hours under the same conditions as the parasite culture.

-

Growth Inhibition Assessment:

-

Microscopic Method: Prepare thin blood smears from each well, stain with Giemsa, and count the number of schizonts per 200 asexual parasites.

-

SYBR Green I-based Fluorescence Assay: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure the fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Vasorelaxation Assay on Isolated Rat Aorta

This assay assesses the vasodilatory effect of a compound on isolated arterial rings.

Protocol:

-

Aorta Preparation: Euthanize a male Wistar rat and carefully excise the thoracic aorta. Clean the aorta of adhering connective and adipose tissues and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the bath solution every 15-20 minutes.

-

Contraction: Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (1 µM) or KCl (60 mM).

-

Compound Addition: Once the contraction reaches a stable plateau, add the test compound (e.g., pneumatophorine) in a cumulative manner to obtain a concentration-response curve.

-

Data Recording: Record the changes in isometric tension using a force-displacement transducer connected to a data acquisition system.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the EC₅₀ value from the concentration-response curve.

Antifungal Broth Microdilution Assay

This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Trichophyton rubrum) in RPMI-1640 medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound and a standard antifungal agent (e.g., griseofulvin) in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days), depending on the growth rate of the fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols described above.

Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of vallesamine alkaloids are not yet fully elucidated and represent a significant area for future research. However, some studies on related indole alkaloids and the observed cellular effects provide preliminary insights.

For instance, the cytotoxic activity of 15-hydroxyangustilobine A has been shown to induce apoptosis and cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells.[2] This suggests a potential interaction with the cellular machinery that regulates cell division and programmed cell death. The molecular targets responsible for these effects remain to be identified.

The vasorelaxant activity of pneumatophorine suggests a potential interaction with signaling pathways that regulate vascular smooth muscle tone.[5] These could include modulation of ion channels (e.g., calcium or potassium channels), inhibition of contractile agonists, or stimulation of endothelial-derived relaxing factors like nitric oxide. Further mechanistic studies are required to pinpoint the specific pathways involved.

Conclusion and Future Directions

Vallesamine alkaloids from Alstonia species represent a promising class of natural products with a range of biological activities, most notably cytotoxicity against various cancer cell lines. The data presented in this guide highlights the potential of these compounds as leads for the development of new therapeutic agents. However, several knowledge gaps remain.

Future research should focus on:

-

Isolation and characterization of new vallesamine alkaloids: The chemical diversity of these compounds within the Alstonia genus is likely underexplored.

-

Systematic screening for a broader range of biological activities: Investigating activities beyond cytotoxicity and antiplasmodial effects could reveal new therapeutic applications.

-

Elucidation of mechanisms of action: Identifying the specific molecular targets and signaling pathways is crucial for rational drug design and optimization.

-

Structure-activity relationship (SAR) studies: Understanding how the chemical structure of vallesamine alkaloids relates to their biological activity will guide the synthesis of more potent and selective analogs.

-

In vivo efficacy and toxicological studies: Promising in vitro candidates should be evaluated in animal models to assess their therapeutic potential and safety profiles.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of vallesamine alkaloids from Alstonia species, paving the way for the development of novel and effective medicines.

References

- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 2. In vitro screening of plant extracts traditionally used as cancer remedies in Ghana - 15-Hydroxyangustilobine A as the active principle in Alstonia boonei leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alstoscholarisine M, a 6,7-seco-vallesamine monoterpenoid indole alkaloid with antimicrobial activity from Alstonia scholaris - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Vallesamine N-oxide: A Preliminary Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the current, limited knowledge on the biological activities of vallesamine-type alkaloids and proposes potential therapeutic targets and research strategies for Vallesamine N-oxide. As of this writing, no direct experimental studies on the specific biological targets of this compound have been published. The information presented herein is based on data from structurally related compounds and should be considered hypothetical.

Introduction

This compound is an indole (B1671886) alkaloid, a class of natural products known for a wide range of biological activities. While this compound itself has not been the subject of extensive biological investigation, its structural relatives within the vallesamine alkaloid family have demonstrated potential therapeutic effects, including cytotoxicity against cancer cell lines and vasorelaxant properties. This technical guide aims to consolidate the available data on related vallesamine alkaloids, hypothesize potential therapeutic targets and mechanisms of action for this compound based on this information, and propose a comprehensive experimental workflow to elucidate its therapeutic potential.

Biological Activities of Vallesamine-Type Alkaloids

The limited research into vallesamine alkaloids has revealed two primary areas of biological activity: cytotoxicity and vasorelaxation.

Cytotoxicity

Certain vallesamine-type alkaloids have shown cytotoxic effects against human cancer cell lines. This suggests that this compound may also possess anticancer properties. The available quantitative data for related compounds is summarized in Table 1.

Data Presentation: Cytotoxicity of Vallesamine-Type Alkaloids

| Compound | Cell Line | IC50 (µM) | Reported Effects |

| Vallesiachotamine (B1599952) | SK-MEL-37 (Human Melanoma) | 14.7 ± 1.2[1] | Induces G0/G1 cell cycle arrest and apoptosis[1] |

| 15-Hydroxyangustilobine A | KB (Human Oral Epidermoid Carcinoma) | 14.8 | Not specified |

| 15-Hydroxyangustilobine A | KB (Human Oral Epidermoid Carcinoma) | 80.3 | Not specified |

Table 1: Summary of reported cytotoxic activities of vallesamine-type alkaloids.

Hypothesized Therapeutic Targets and Signaling Pathways

Based on the observed biological activities of related indole alkaloids, we can hypothesize potential therapeutic targets and signaling pathways for this compound.

Potential Cytotoxic Mechanisms and Targets

The cytotoxicity of many indole alkaloids is often attributed to their ability to induce apoptosis and interfere with cell cycle progression. Potential molecular targets could include key regulators of these processes.

-

Apoptosis Induction: this compound could potentially induce apoptosis through the intrinsic or extrinsic pathways. This may involve the modulation of proteins in the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Another potential target is the p53 tumor suppressor pathway.

-

Cell Cycle Regulation: The induction of G0/G1 phase arrest by vallesiachotamine suggests that this compound might target proteins involved in cell cycle checkpoints, such as cyclin-dependent kinases (CDKs) or their inhibitors.

-

PI3K/Akt/mTOR and MAPK/ERK Signaling: These are critical pathways that regulate cell survival, proliferation, and growth. Several indole alkaloids have been shown to exert their cytotoxic effects by inhibiting components of the PI3K/Akt/mTOR and MAPK/ERK pathways.

Potential Vasorelaxant Mechanisms and Targets

The vasorelaxant effects of natural products are often mediated by their interaction with the vascular endothelium and smooth muscle cells.

-

Endothelium-Dependent Vasorelaxation: this compound may stimulate the production of nitric oxide (NO) in endothelial cells by activating endothelial nitric oxide synthase (eNOS). NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent relaxation.

-

Endothelium-Independent Vasorelaxation: Potential mechanisms include the blockage of voltage-gated or receptor-operated calcium channels in vascular smooth muscle cells, preventing the influx of Ca2+ required for contraction. Alternatively, it could act by opening potassium channels, leading to hyperpolarization and relaxation.

Proposed Experimental Protocols for Target Identification and Validation

A systematic approach is required to identify and validate the therapeutic targets of this compound.

Phase 1: In Vitro Screening and Phenotypic Assays

-

Cytotoxicity Screening:

-

Objective: To determine the cytotoxic potential of this compound across a panel of human cancer cell lines.

-

Methodology: Utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay to determine the IC50 values. The panel should include cell lines from various cancer types (e.g., lung, breast, colon, melanoma).

-

-

Vasorelaxation Assay:

-

Objective: To assess the vasorelaxant activity of this compound.

-

Methodology: Use isolated aortic rings from rats, pre-contracted with phenylephrine (B352888) or potassium chloride. Apply increasing concentrations of this compound to determine its EC50 for relaxation. Experiments should be conducted with and without intact endothelium to distinguish between endothelium-dependent and -independent mechanisms.

-

Phase 2: Target Identification

-

Affinity-Based Methods:

-

Objective: To isolate potential protein targets that directly bind to this compound.

-

Methodology: Synthesize a this compound derivative that can be immobilized on a solid support (e.g., sepharose beads) to create an affinity column. Incubate the column with cell lysates. After washing, elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

-

Activity-Based Protein Profiling (ABPP):

-

Objective: To identify protein targets based on their functional interaction with a this compound-derived probe.

-

Methodology: Design and synthesize a probe that mimics this compound and contains a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) and a reactive group. Incubate the probe with cell lysates, then use the reporter tag to isolate and identify the labeled proteins by mass spectrometry.

-

Phase 3: Target Validation and Mechanism of Action Studies

-

In Vitro Binding Assays:

-

Objective: To confirm the direct interaction between this compound and the identified target proteins.

-

Methodology: Use techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST) to measure the binding affinity and kinetics.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Objective: To verify target engagement in a cellular context.

-

Methodology: Treat intact cells with this compound, followed by heating to denature proteins. The binding of this compound is expected to stabilize its target protein, leading to a higher melting temperature that can be detected by Western blotting or mass spectrometry.

-

-

Functional Assays:

-

Objective: To elucidate the functional consequences of this compound binding to its target.

-

Methodology: If a target is an enzyme, perform enzyme activity assays in the presence of this compound. If the target is part of a signaling pathway, use techniques like Western blotting to measure changes in the phosphorylation status of downstream proteins.

-

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the biological activities of its structural analogs suggest potential applications in oncology and cardiovascular disease. The proposed research framework, starting with broad phenotypic screening and progressing to sophisticated target identification and validation techniques, provides a clear and comprehensive strategy to unlock the therapeutic potential of this natural product. The elucidation of its mechanism of action will be crucial for any future drug development efforts.

References

Vallesamine N-oxide: A Preliminary Technical Guide on Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary overview of the potential mechanism of action of Vallesamine N-oxide. As of December 2025, direct experimental studies on the specific biological activities and cellular targets of this compound are limited in publicly accessible scientific literature. The information presented herein is largely extrapolated from studies on structurally related Vallesamine-type alkaloids and the general principles of N-oxide pharmacology. Further empirical research is imperative to validate these hypotheses.

Introduction

This compound is a derivative of the Vallesamine class of monoterpenoid indole (B1671886) alkaloids. Vallesamine alkaloids are naturally occurring compounds found in various plant species, particularly within the family Apocynaceae. While the parent Vallesamine compounds have been investigated for various biological activities, including cytotoxic and vasorelaxant effects, this compound itself remains a largely uncharacterized molecule from a pharmacological perspective.[1][2][3] The introduction of an N-oxide moiety can significantly alter the physicochemical and pharmacological properties of a parent amine, including its solubility, membrane permeability, and metabolic fate.[4][5] This guide aims to synthesize the available preliminary data on related compounds to postulate potential mechanisms of action for this compound, providing a foundational resource for future research endeavors.

Postulated Biological Activities Based on Vallesamine Alkaloids

Preliminary studies on Vallesamine-type alkaloids suggest potential cytotoxic and vasorelaxant activities. These findings provide a logical starting point for investigating the pharmacological profile of this compound.

Cytotoxic and Antiproliferative Effects

Several studies have reported the cytotoxic potential of Vallesamine and related alkaloids against various cancer cell lines. This suggests that this compound may also possess antiproliferative properties.

A notable study on the related monoterpene indole alkaloid, vallesiachotamine (B1599952), demonstrated significant cytotoxicity against human melanoma cells (SK-MEL-37).[6] The study indicated that vallesiachotamine induces cell cycle arrest at the G0/G1 phase and promotes cell death through both apoptosis and necrosis.[6]

Table 1: Cytotoxicity of Vallesamine-related Alkaloids

| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Vallesiachotamine | SK-MEL-37 (Human Melanoma) | 14.7 ± 1.2 | 24 | [6] |

| Rhazinilam-type alkaloids | KB (Human oral epidermoid carcinoma), HCT-116 (Human colon carcinoma), MDA-MB-231 (Human breast adenocarcinoma), MRC-5 (Human fetal lung fibroblast) | Strong cytotoxicity reported (specific IC50 values not provided) | Not specified | [1] |

| Angustilobine C | KB (Human oral epidermoid carcinoma) | Moderate cytotoxicity reported (specific IC50 values not provided) | Not specified | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., SK-MEL-37) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., vallesiachotamine) for a specified duration (e.g., 24 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the conversion of MTT into formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[6]

The Role of the N-oxide Moiety

The N-oxide group is a key structural feature of this compound that is expected to influence its biological activity. Molecules with N-oxide functionalities can have distinct pharmacological profiles compared to their tertiary amine precursors.[4][5]

Physicochemical Properties

The N-oxide group is highly polar and can form strong hydrogen bonds. This generally leads to increased water solubility and decreased membrane permeability compared to the parent amine.[5] These properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Fate and Potential for Bioreduction

N-oxides can be metabolically stable or undergo enzymatic reduction back to the parent amine.[7] This bioreduction can be particularly significant in hypoxic environments, such as those found in solid tumors. This raises the possibility that this compound could act as a hypoxia-activated prodrug, releasing the more cytotoxic parent Vallesamine in the tumor microenvironment.

Visualizing Potential Mechanisms and Workflows

To conceptualize the preliminary data and hypotheses, the following diagrams illustrate a potential mechanism of action based on related compounds and a typical experimental workflow for cytotoxicity screening.

Caption: Postulated mechanism of this compound as a prodrug.

References

- 1. Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. In vitro antiproliferative effects of the indole alkaloid vallesiachotamine on human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Vallesamine N-oxide Receptor Binding: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vallesamine N-oxide, an indole (B1671886) alkaloid, presents a scaffold of interest for novel therapeutic development. However, a significant knowledge gap exists regarding its specific receptor interactions and pharmacological effects. This technical guide provides a comprehensive overview of established in silico methodologies that can be systematically applied to elucidate the receptor binding profile of this compound. In the absence of direct experimental data for this specific compound, this document serves as a roadmap for researchers, detailing a robust computational workflow from initial target identification to the simulation of binding dynamics. Methodologies covered include reverse docking for target prediction, molecular docking for binding pose analysis, molecular dynamics for assessing complex stability, and ADMET profiling for predicting drug-like properties. This whitepaper aims to empower researchers to initiate and advance the computational investigation of this compound and similar natural products.

Introduction

Natural products, particularly alkaloids, have historically been a rich source of therapeutic agents. This compound, a member of the vallesamine-type indole alkaloids, possesses a complex polycyclic structure that suggests potential bioactivity. The N-oxide moiety can significantly alter a molecule's physicochemical properties, including its solubility and receptor binding characteristics, making it a compelling subject for pharmacological investigation.[1]

In silico modeling offers a powerful, cost-effective, and time-efficient approach to predict and analyze the interactions between small molecules and their biological targets.[2][3] These computational techniques can guide experimental studies, aid in lead optimization, and provide insights into the molecular mechanisms of action. This guide outlines a structured in silico workflow applicable to the study of this compound receptor binding, leveraging established computational chemistry methods.

Proposed In Silico Workflow

A systematic computational approach is crucial for a thorough investigation of this compound's potential pharmacological targets and binding mechanisms. The following workflow represents a logical progression from broad, exploratory screening to detailed, specific analysis.

Caption: Proposed in silico workflow for this compound.

Methodologies and Experimental Protocols

This section details the key experimental protocols for each phase of the proposed workflow. These are generalized procedures that would need to be adapted based on the specific software and computational resources available.

Phase 1: Target Identification

The initial step is to identify potential protein targets for this compound.

-

Ligand Preparation:

-

Obtain the 2D structure of this compound.

-

Convert the 2D structure to a 3D conformation using a molecular modeling program (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.

-

Assign appropriate protonation states at physiological pH (7.4).

-

-

Reverse Docking (Target Fishing):

-

Utilize a reverse docking server or software (e.g., PharmMapper, SwissTargetPrediction, SuperPred).

-

Submit the prepared 3D structure of this compound as the query molecule.

-

The software will screen the ligand against a library of 3D protein structures to identify potential binding targets.

-

The output will be a ranked list of potential protein targets based on binding scores or structural similarity to known ligands.[4][5]

-

-

Prioritization of Potential Receptors:

-

Analyze the list of potential targets from reverse docking.

-

Prioritize targets based on their relevance to known pharmacology of related alkaloids, disease pathways, and biological plausibility.

-

Conduct a literature review on the top-ranked targets to further assess their suitability.

-

Phase 2: Binding Pose and Affinity Prediction

Once potential targets are identified, molecular docking is used to predict the binding conformation and estimate the binding affinity.

-

Receptor Preparation:

-

Download the 3D crystal structures of the prioritized target proteins from the Protein Data Bank (PDB).

-

Prepare the protein for docking using software such as AutoDock Tools, Schrödinger Maestro, or MOE.[6] This involves:

-

Removing water molecules and co-crystallized ligands.

-

Adding hydrogen atoms.

-

Assigning protonation states to amino acid residues.

-

Repairing any missing residues or atoms.

-

-

Define the binding site (active site) of the receptor. This can be identified from the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

-

Molecular Docking:

-

Use a molecular docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared this compound structure into the defined binding site of the receptor.[7]

-

The docking algorithm will generate multiple possible binding poses of the ligand within the receptor's active site.

-

Each pose will be assigned a score that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores generally indicate a more favorable interaction.[8]

-

-

Analysis of Binding Modes and Scoring:

-

Visualize the top-ranked docking poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the receptor's amino acid residues.

-

Compare the binding poses and scores of this compound with known inhibitors or endogenous ligands of the target protein, if available.

-

Phase 3: Dynamic Stability and Energetics

Molecular dynamics (MD) simulations are employed to assess the stability of the ligand-receptor complex over time and to refine the binding energy calculations.

Caption: General workflow for Molecular Dynamics simulation.

-

Molecular Dynamics (MD) Simulation:

-

The top-ranked docked complex from the previous phase is used as the starting structure.

-

The complex is placed in a simulated aqueous environment (solvated in a water box) with appropriate ions to neutralize the system.

-

An MD simulation engine (e.g., GROMACS, AMBER, NAMD) is used to simulate the motion of the atoms in the system over a period of time (typically nanoseconds).[9][10]

-

The simulation is run in multiple steps: energy minimization, equilibration (constant volume and then constant pressure), and a final production run.

-

-

Binding Free Energy Calculation:

-

The trajectory from the MD simulation is used to calculate the binding free energy of the ligand-receptor complex.

-

Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[9] These methods provide a more accurate estimation of binding affinity than docking scores alone.

-

Phase 4: Drug-Likeness and Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for evaluating the drug-like properties of this compound.

-

In Silico ADMET Prediction:

-

Utilize web-based tools or software (e.g., SwissADME, admetSAR, Discovery Studio) to predict the pharmacokinetic and toxicological properties of this compound.[6]

-

Key parameters to evaluate include:

-

Absorption: Lipinski's rule of five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.

-

Distribution: Plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.

-

-

-

Pharmacophore Modeling:

-

Based on the key interactions identified from molecular docking and MD simulations, a 3D pharmacophore model can be generated.

-

This model represents the essential steric and electronic features required for binding to the target receptor.

-

The pharmacophore model can be used for virtual screening of compound libraries to identify other molecules with similar binding properties.[11]

-

Data Presentation

Quantitative data generated from this workflow should be summarized in clear, structured tables for easy comparison. Below are hypothetical examples of how such data could be presented.

Table 1: Hypothetical Reverse Docking Results for this compound

| Rank | Target Protein | PDB ID | Binding Score (Arbitrary Units) | Target Class |

| 1 | Mu-opioid receptor | 5C1M | -9.8 | GPCR |

| 2 | Acetylcholinesterase | 4EY7 | -9.5 | Enzyme |

| 3 | Serotonin 5-HT2A receptor | 6A93 | -9.2 | GPCR |

| 4 | Dopamine D2 receptor | 6CM4 | -8.9 | GPCR |

Table 2: Hypothetical Molecular Docking and MD Simulation Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | MD Simulation Stability (RMSD, Å) | Binding Free Energy (MM/GBSA, kcal/mol) |

| Mu-opioid receptor | -10.2 | Asp147, Tyr326, Trp293 | 1.8 ± 0.3 | -45.6 |

| Acetylcholinesterase | -9.7 | Trp86, Tyr337, Phe338 | 2.1 ± 0.4 | -38.2 |

| 5-HT2A receptor | -9.5 | Asp155, Ser242, Phe340 | 2.5 ± 0.5 | -35.1 |

Table 3: Hypothetical In Silico ADMET Profile of this compound

| Property | Predicted Value | Compliance |

| Molecular Weight | 356.4 g/mol | Yes (Lipinski) |

| LogP | 2.8 | Yes (Lipinski) |

| H-bond Donors | 1 | Yes (Lipinski) |

| H-bond Acceptors | 5 | Yes (Lipinski) |

| GI Absorption | High | Favorable |

| BBB Permeant | Yes | Favorable |

| CYP2D6 Inhibitor | Yes | Potential for Drug-Drug Interactions |

| Ames Mutagenicity | Non-mutagen | Favorable |

| Hepatotoxicity | Low risk | Favorable |

Conclusion

While experimental data on the receptor binding of this compound is currently lacking, the in silico methodologies outlined in this whitepaper provide a robust framework for its computational investigation. By systematically applying reverse docking, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable hypotheses regarding its potential targets, binding mechanisms, and drug-like properties. This computational approach will be instrumental in guiding future experimental validation and accelerating the exploration of this compound as a potential therapeutic lead.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. ojs.bonviewpress.com [ojs.bonviewpress.com]

- 4. scienceasia.org [scienceasia.org]

- 5. researchgate.net [researchgate.net]

- 6. A Computational Study on Selected Alkaloids as SARS-CoV-2 Inhibitors: PASS Prediction, Molecular Docking, ADMET Analysis, DFT, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking and simulation analysis of selected herbal compounds against GP63, FPPS, and NMT, three important Leishmania major proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemmethod.com [chemmethod.com]

- 9. Indole alkaloids as potential candidates against COVID-19: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Vallesamine N-oxide: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability profile of Vallesamine N-oxide, an indole (B1671886) alkaloid. Due to the limited publicly available data for this specific compound, this guide also incorporates general knowledge and methodologies applicable to alkaloid N-oxides to provide a foundational understanding for research and development.

Introduction

This compound belongs to the vallesamine class of monoterpenoid indole alkaloids. These compounds are of interest due to the diverse pharmacological activities exhibited by related structures, including cytotoxic, antimicrobial, and vasorelaxant effects[1][2][3]. A thorough understanding of the physicochemical properties of this compound, such as its solubility and stability, is crucial for its development as a potential therapeutic agent or research tool.

Solubility Profile

Qualitative Solubility

This compound is reported to be soluble in several organic solvents. This information is summarized in Table 1.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Chloroform | Soluble | [4][5] |

| Dichloromethane | Soluble | [4][5] |

| Ethyl Acetate | Soluble | [4][5] |

| Acetone | Soluble | [4][5] |

Note: To enhance solubility, it is recommended to warm the sample to 37°C and use an ultrasonic bath[4].

General Considerations for Aqueous Solubility

Amine oxides are generally polar molecules and small amine oxides tend to be very hydrophilic with excellent water solubility[6]. However, the solubility of larger, more complex molecules like this compound in aqueous media can be limited. The presence of the N-oxide functional group is expected to increase aqueous solubility compared to the parent amine, Vallesamine.

Stability Profile

Specific stability data for this compound is limited. The information presented here is based on general characteristics of alkaloid N-oxides and related compounds.

Storage and General Stability

Proper storage is essential to maintain the integrity of this compound. The recommended storage conditions are provided in Table 2.

| Form | Storage Condition | Duration | Reference |

| Powder | -20°C, desiccated | 3 years | [4][7] |

| Stock Solution (in organic solvent) | -20°C, sealed | Several months | [4] |

Generally, amine oxides are stable at room temperature. However, they can undergo decomposition at elevated temperatures[8].

pH-Dependent Stability

The stability of N-oxides can be significantly influenced by pH. Amine oxides are weak bases, and at acidic pH, they can be protonated[6][8]. The zwitterionic, neutral form is typically dominant at physiological pH[8]. For some N-oxide compounds, degradation has been observed under both acidic and basic hydrolytic conditions[9].

Thermal, Photolytic, and Oxidative Stability

-

Thermal Stability : Aliphatic N-oxides may start to decompose at temperatures above 100°C, while aromatic N-oxides are generally more stable, with decomposition occurring at temperatures above 150°C[8].

-

Photostability : Some N-oxide compounds have been found to be susceptible to photolytic degradation[10]. Therefore, protection from light during storage and handling is advisable.

-

Oxidative Stability : While this compound is already an oxidized form of the parent amine, further degradation under oxidative stress is possible, potentially leading to the formation of various degradation products[9][11].

Experimental Protocols

Detailed, validated experimental protocols for assessing the solubility and stability of this compound are not published. The following sections provide general methodologies that can be adapted for this purpose.

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution : Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed vial.

-

Equilibration : Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid : Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification : Accurately dilute a known volume of the clear supernatant and analyze the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Calculation : Calculate the solubility in units such as mg/mL or moles/L.

Protocol for Stability-Indicating Assay (Forced Degradation Study)

A stability-indicating analytical method is crucial to separate the intact drug from its potential degradation products. HPLC is a commonly used technique for this purpose[12].

-

Method Development : Develop a reverse-phase HPLC method coupled with a Photodiode Array (PDA) and/or a Mass Spectrometer (MS) detector. The method should be optimized to achieve good resolution between this compound and any potential degradation products.

-

Forced Degradation : Expose solutions of this compound to various stress conditions:

-

Acidic Hydrolysis : e.g., 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis : e.g., 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation : e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation : Heat the solid powder and a solution at a high temperature (e.g., 80°C) for 48 hours.

-

Photodegradation : Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis : Analyze the stressed samples at different time points using the developed stability-indicating HPLC method.

-

Data Evaluation :

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the stability of this compound.

Caption: Workflow for this compound Stability Assessment.

Conclusion

While specific quantitative data on the solubility and stability of this compound is scarce, this guide provides a foundational understanding based on its qualitative solubility in several organic solvents and the general stability characteristics of alkaloid N-oxides. For drug development and research applications, it is imperative to conduct thorough experimental investigations to determine the precise solubility and stability profile of this compound under various conditions. The experimental protocols and workflow outlined in this document serve as a starting point for such studies. Further research is needed to elucidate the degradation pathways and kinetics, which will be critical for formulation development and ensuring the quality and efficacy of this compound in future applications.

References